(Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane)
Description
(Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane) is a tetra-substituted benzene derivative featuring four dimethylphosphane (–P(CH₃)₂) groups symmetrically positioned at the 1,2,4,5-positions of the aromatic ring. Such ligands are pivotal in catalysis, materials science, and coordination chemistry due to their ability to stabilize metal centers and modulate reactivity through steric and electronic effects.
Properties
CAS No. |
138349-36-7 |
|---|---|
Molecular Formula |
C14H26P4 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
dimethyl-[2,4,5-tris(dimethylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C14H26P4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 |
InChI Key |
ODODCOCBAVBTQD-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C1=CC(=C(C=C1P(C)C)P(C)C)P(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Electronic and Steric Effects
- Electron-Donating Capacity: The dimethylphosphane groups in the target compound are stronger electron donors compared to the phosphonate esters in and phosphonites in . This enhances its ability to stabilize electron-deficient metal centers, making it suitable for catalytic applications requiring electron-rich ligands.
- Steric Profile : The –P(CH₃)₂ substituents offer moderate steric bulk, contrasting with the extreme hindrance of the tert-butyl groups in and the minimal bulk of bromomethyl groups in . This balance allows for versatile coordination geometries while avoiding excessive steric constraints.
Physical Properties
- Molecular Weight : The target compound (~320 g/mol) is significantly lighter than the phosphonate (678.57 g/mol) and the biphenyl-phosphonite (~1055.4 g/mol), favoring applications requiring lower molecular weight ligands.
- Thermal Stability : While the brominated compound melts at 159–161°C, phosphorus-containing ligands like the target compound may exhibit higher thermal stability due to strong P–C and aromatic bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
